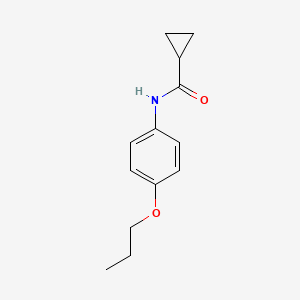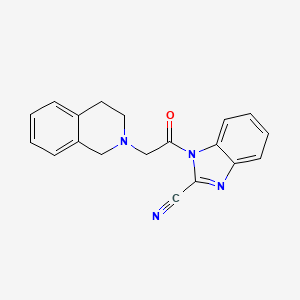![molecular formula C23H21N3O2 B4577691 4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)
4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds structurally related to "4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide" often involves complex chemical reactions and pathways. For instance, the design, synthesis, and evaluation of histone deacetylase inhibitors showcase intricate processes involving selective inhibition of specific enzymes at submicromolar concentrations, demonstrating the compound's potential as an anticancer drug (Zhou et al., 2008). Another example includes the stereospecific synthesis of inhibitors for human rhinovirus, utilizing specific reagents for direct incorporation of functional groups, highlighting the precision required in the synthesis of such complex molecules (Hamdouchi et al., 1999).
Molecular Structure Analysis The molecular structure of compounds similar to "4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide" has been explored through various analytical techniques. X-ray diffraction studies, for instance, provide insights into the precursor isomers used for synthesizing related compounds, revealing information on crystal structures and molecular conformations (Soriano-Moro et al., 2015).
Chemical Reactions and Properties The chemical reactivity and properties of such compounds involve interactions leading to significant biological activities. For example, the reaction of pyridine N-imides with diacyl ethoxyethylenes to form pyrazolo[1,5-a]pyridines or isoxazoles demonstrates the compound's capacity for structural transformation, which is crucial for its biological efficacy (Tamura et al., 1973).
Physical Properties Analysis The analysis of physical properties, such as solubility, thermal stability, and mechanical strength, is essential for understanding the compound's applications. Polyimides derived from pyridine and pyrimidine moieties, for example, exhibit excellent solubility, high glass transition temperatures, and outstanding mechanical properties, indicating the material's potential for high-performance applications (Wang et al., 2015).
Chemical Properties Analysis The chemical properties, including reactivity towards various substrates and conditions, define the compound's utility in different chemical and biological contexts. The synthesis and characterisation of polyamides and polyimides containing diamines with potential non-linear optical characteristics highlight the compound's versatility and adaptability for specific applications (Peesapati et al., 1997).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been investigated for its potential in anticancer applications. One study describes the design, synthesis, and evaluation of a compound similar in structure, MGCD0103, which is an orally active histone deacetylase inhibitor. This compound has demonstrated selective inhibition of HDACs 1-3 and 11, blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. Its significant antitumor activity in vivo suggests promise as an anticancer drug (Zhou et al., 2008).
Chemical Structure and Hydrogen Bonding
Research on the chemical structure and hydrogen bonding of related compounds provides insight into the molecular interactions that could influence the therapeutic efficacy of 4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. Studies on anticonvulsant enaminones have detailed the crystal structures and hydrogen bonding networks, highlighting the importance of intramolecular and intermolecular interactions in determining compound stability and reactivity (Kubicki et al., 2000).
Analytical and Synthetic Chemistry
The compound's relevance extends to analytical and synthetic chemistry, as demonstrated by the development of nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances. This research showcases the compound's role in the quality control and analysis of pharmaceuticals, ensuring purity and efficacy (Ye et al., 2012).
Luminescence and Material Science
In the field of materials science, derivatives of 4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are crucial for the development of new materials with potential applications in sensing, imaging, and optoelectronics (Srivastava et al., 2017).
Polymer Science
Furthermore, the compound and its derivatives have been used in the synthesis of hyperbranched aromatic polyamides, contributing to advances in polymer science. These polymers have applications in various industries, including coatings, adhesives, and the development of high-performance materials (Yang et al., 1999).
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-9-11-19(12-10-16)22(27)26-21(14-18-7-5-13-24-15-18)23(28)25-20-8-4-3-6-17(20)2/h3-15H,1-2H3,(H,25,28)(H,26,27)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSHJFFTZLFRR-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4577650.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)


![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
